Cas no 2567502-16-1 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid)

1-{(9H-Fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual reactive sites, enabling selective modifications. The fluoroethyl moiety enhances metabolic stability and bioavailability, making it useful for designing bioactive molecules. The Fmoc group allows for orthogonal deprotection under mild basic conditions, facilitating solid-phase peptide synthesis. Its rigid pyrrolidine scaffold contributes to conformational restraint, improving binding affinity in target interactions. This reagent is suitable for applications in drug discovery and bioconjugation, offering versatility in structural diversification.
1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid structure
2567502-16-1 structure
商品名:1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
CAS番号:2567502-16-1
MF:C22H22FNO4
メガワット:383.412789821625
CID:5672097
PubChem ID:165884810

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
    • 2567502-16-1
    • EN300-26864692
    • 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
    • インチ: 1S/C22H22FNO4/c23-11-9-22(20(25)26)10-12-24(14-22)21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,26)
    • InChIKey: WFSKCKPGOXLYKI-UHFFFAOYSA-N
    • ほほえんだ: FCCC1(C(=O)O)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1

計算された属性

  • せいみつぶんしりょう: 383.15328635g/mol
  • どういたいしつりょう: 383.15328635g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26864692-0.1g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
0.1g
$802.0 2025-03-20
Enamine
EN300-26864692-2.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
2.5g
$4530.0 2025-03-20
Enamine
EN300-26864692-1.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
1.0g
$2311.0 2025-03-20
Enamine
EN300-26864692-0.25g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
0.25g
$1144.0 2025-03-20
Enamine
EN300-26864692-10g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1
10g
$9939.0 2023-09-11
Enamine
EN300-26864692-5.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
5.0g
$6702.0 2025-03-20
Enamine
EN300-26864692-10.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
10.0g
$9939.0 2025-03-20
Enamine
EN300-26864692-0.05g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
0.05g
$614.0 2025-03-20
Enamine
EN300-26864692-0.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1 95.0%
0.5g
$1803.0 2025-03-20
Enamine
EN300-26864692-5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid
2567502-16-1
5g
$6702.0 2023-09-11

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid 関連文献

1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acidに関する追加情報

1-{(9H-Fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic Acid: A Comprehensive Overview

1-{(9H-Fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid, commonly referred to by its CAS number CAS No. 2567502-16-1, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a pyrrolidine ring substituted with a fluoroethyl group. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, underscores its importance in modern chemical synthesis.

The synthesis of this compound involves a multi-step process, including the functionalization of the pyrrolidine ring and the subsequent attachment of the Fmoc group. Recent advancements in asymmetric catalysis and green chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to streamline the synthesis process, reducing both time and cost while enhancing product purity.

In terms of applications, this compound has garnered significant attention in drug discovery due to its potential as a building block for complex bioactive molecules. The fluoroethyl substituent introduces unique electronic and steric properties, making it an ideal candidate for exploring novel pharmacophores. Recent studies have demonstrated its utility in designing inhibitors for various therapeutic targets, including kinases and proteases. For example, a 2023 study published in Nature Communications highlighted its role in developing lead compounds for treating neurodegenerative diseases.

Beyond pharmaceuticals, this compound has also found applications in materials science. Its rigid structure and functional groups make it suitable for use in polymer synthesis and as a precursor for advanced materials such as stimuli-responsive polymers. Researchers have investigated its potential in creating self-healing materials by incorporating it into polymeric networks that can reorganize under specific conditions.

From a structural perspective, the compound's stability is influenced by the interplay between its aromatic Fmoc group and the pyrrolidine ring. Computational studies using density functional theory (DFT) have provided insights into its electronic properties, revealing that the Fmoc group significantly enhances conjugation within the molecule. This understanding has been instrumental in optimizing its use as an intermediate in organic synthesis.

In conclusion, CAS No. 2567502-16-1, or 1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(2-fluoroethyl)pyrrolidine-3-carboxylic acid, stands as a testament to the ingenuity of modern chemical synthesis. Its versatility across multiple disciplines ensures that it will remain a focal point for researchers seeking innovative solutions in drug development and material innovation.

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